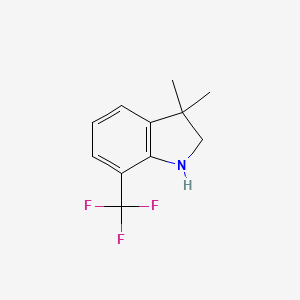

3,3-Dimethyl-7-(trifluoromethyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indoline derivatives, including those with trifluoromethyl groups, often involves innovative approaches to cyclization and functionalization. A notable method employs phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation, facilitating the cyclization to form indoline derivatives with a N-acylnitrenium ion trapping intramolecularly by an olefin fragment, achieving difunctionalization of the alkene moiety (Correa et al., 2006). Another method utilizes palladium(II)-catalyzed reactions with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride for the synthesis of 3-((trifluoromethyl)thio)indoles (Sheng et al., 2014).

Molecular Structure Analysis

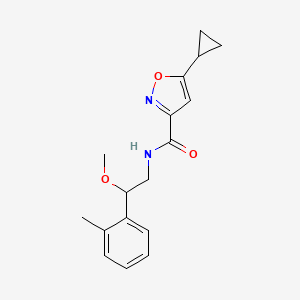

The molecular structure of indoline derivatives is characterized by the indoline skeleton, a ubiquitous scaffold found in several alkaloids and other natural products. The inclusion of fluorinated fragments, like the trifluoromethyl group, significantly contributes to the development of new pharmaceuticals by modifying the molecule's physical and chemical properties for enhanced activity and selectivity.

Chemical Reactions and Properties

Indoline derivatives participate in various chemical reactions, including domino cyclization/trifluoromethylation, allowing for efficient synthesis methods of fluorinated indolines. These reactions often utilize copper salts under mild conditions, highlighting the strategic incorporation of trifluoromethyl groups into the indoline core (Ye et al., 2018).

Applications De Recherche Scientifique

Synthesis of Fluorinated Spirocyclic Indolines : Radical-mediated dearomatization of indoles with sulfinate reagents enables the synthesis of fluorinated spirocyclic indolines, offering diastereoselective synthesis and expanding the three-dimensional structural diversity of indolines (Ryzhakov et al., 2017).

Bio-Inspired Oxidative Cyclization : An innovative approach to synthesize triazolo[1,2-a]indolines involves the bio-inspired oxidative cyclization of NH-indoles with azomethine imines. This method utilizes 3,3-dimethyldioxirane as an oxidant and represents an efficient route to access a broad range of triazolo[1,2-a]indolines in a single step (Yu et al., 2022).

Selective Hydrogenation of Indole to Indoline : Research indicates that rhodium and ruthenium catalysts, modified with polyphosphine ligands, effectively convert indole to indoline. This process is significant for its selectivity and efficiency, offering insights into the hydrogenation mechanism of indole (Barbaro et al., 2002).

Sulfenylation of Indoles : Trifluoromethanesulfonyl hydrazides have been used as effective SCF3 sources in the sulfenylation of indoles, leading to the production of structurally diverse 3-indolyl trifluoromethyl thioethers. This method stands out for its high regioselectivity (Guo et al., 2018).

Synthesis of Indolizines : N-(2,2,2-trifluoroethyl)pyridinium triflate has been utilized to synthesize indolizines, including trifluoromethylated variants. This method demonstrates the potential of pyridinium (trifluoromethyl)methylide generation, expanding the scope of indole chemistry (Banks & Mohialdin, 1988).

Anionic-anionic Asymmetric Tandem Reactions : The synthesis of fluorinated indolines via anionic-anionic asymmetric tandem reactions showcases the versatility of indolines as key structures in natural products and drug design. This method is noted for its ability to create enantiomerically pure substituted indolines, a significant advancement in the synthesis of fluorinated compounds (García Ruano et al., 2008).

Propriétés

IUPAC Name |

3,3-dimethyl-7-(trifluoromethyl)-1,2-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-10(2)6-15-9-7(10)4-3-5-8(9)11(12,13)14/h3-5,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUAIFBBMDMLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)